molecular formula C15H20FN7 B6437572 N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine CAS No. 2549002-29-9

N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine

Cat. No.: B6437572
CAS No.: 2549002-29-9
M. Wt: 317.36 g/mol
InChI Key: HHYJRSJMFITJKK-UHFFFAOYSA-N
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Description

N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine is a pyrimidine derivative featuring a piperazine linker substituted with a 5-fluoropyrimidin-4-yl group at the N-4 position. The ethyl group on the terminal amine and the methyl group at the C-6 position of the pyrimidine ring contribute to its unique physicochemical and pharmacological properties. This compound is structurally analogous to several CNS-active agents but distinguishes itself through its substitution pattern, which may optimize metabolic stability and receptor selectivity .

Properties

IUPAC Name

N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN7/c1-3-18-15-20-11(2)8-13(21-15)22-4-6-23(7-5-22)14-12(16)9-17-10-19-14/h8-10H,3-7H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYJRSJMFITJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-one, while reduction could produce this compound .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate cellular processes and pathways.

Medicine

In medicinal chemistry, this compound is evaluated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in fields such as agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can enhance binding affinity and specificity, while the piperazine group can modulate the compound’s pharmacokinetic properties. These interactions can lead to the modulation of cellular pathways and biological processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrimidine-Piperazine Derivatives

Compound Name Substituents on Piperazine Pyrimidine Substituents (C-6) Terminal Amine Group Fluorine Position Molecular Weight (g/mol)
Target Compound 5-Fluoropyrimidin-4-yl Methyl N-Ethyl Pyrimidine C-5 Not explicitly provided
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine 4-Fluorophenyl Methyl NH2 Phenyl C-4 287.34
N-cyclohexyl-4-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine Dihydroacenaphthylene-sulfonyl Methyl N-Cyclohexyl None Not explicitly provided
CRA1000 3-Fluorophenyl Methyl N-Ethyl Phenyl C-3 Not provided
Letermovir (PREVYMIS®) 3-Methoxyphenyl Trifluoromethyl Carboxylic acid Quinazoline C-8 572.55

Key Observations :

The cyclohexyl group in introduces steric bulk, which may reduce off-target interactions but limit bioavailability.

Fluorine Placement :

  • Fluorine at pyrimidine C-5 (target compound) vs. phenyl C-4 () alters electronic distribution. The pyrimidine fluorine may engage in stronger dipole interactions with target proteins, while phenyl fluorine could stabilize aryl rings against metabolic oxidation .

Piperazine Substituents :

  • The 5-fluoropyrimidin-4-yl group in the target compound contrasts with sulfonyl () or methoxyphenyl () moieties. Sulfonyl groups enhance solubility but may reduce membrane permeability, whereas fluoropyrimidine balances hydrophobicity and polarity .

Pharmacological and Crystallographic Insights

Binding Affinity and Hydrogen Bonding :

  • The target compound’s pyrimidine-fluorine and ethylamine groups likely participate in hydrogen bonding and van der Waals interactions, similar to N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (). Intramolecular N–H⋯N bonds in such derivatives stabilize conformations critical for receptor binding .

Metabolic Stability :

  • Fluorine at pyrimidine C-5 may resist oxidative metabolism compared to non-fluorinated analogues (e.g., ). Ethyl substitution on the amine could further slow hepatic clearance relative to methyl or hydrogen groups .

Therapeutic Potential and Limitations

  • However, its fluoropyrimidine group may confer selectivity over off-target kinases .
  • Antimicrobial Activity: Pyrimidine derivatives with aminomethyl substituents (e.g., ) show antibacterial and antifungal properties. The target compound’s ethyl and fluorine groups could enhance membrane penetration in microbial targets.
  • Limitations : Lack of solubility data for the target compound raises questions about formulation feasibility compared to sulfonyl-containing analogues ().

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